![molecular formula C27H45NO3 B100719 (1S,2S,4S,5'R,6R,7S,8R,9S,12R,13S,16S,18S)-16-amino-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-12-ol CAS No. 16577-35-8](/img/structure/B100719.png)
(1S,2S,4S,5'R,6R,7S,8R,9S,12R,13S,16S,18S)-16-amino-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-12-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a type of spirostanol alkaloid, which is a class of naturally occurring chemical compounds known for their diverse biological activities.
Métodos De Preparación
The synthesis of (1S,2S,4S,5'R,6R,7S,8R,9S,12R,13S,16S,18S)-16-amino-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-12-ol involves several steps, typically starting from a steroidal precursor. The synthetic route includes the formation of the spirostanol skeleton, followed by the introduction of the amino group at the 3β position. The reaction conditions often involve the use of strong bases and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, often using large-scale reactors and continuous flow processes to ensure consistency and efficiency .
Análisis De Reacciones Químicas
(1S,2S,4S,5'R,6R,7S,8R,9S,12R,13S,16S,18S)-16-amino-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-12-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides can be used to introduce different functional groups. The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
(1S,2S,4S,5'R,6R,7S,8R,9S,12R,13S,16S,18S)-16-amino-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-12-ol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions .
Mecanismo De Acción
The mechanism of action of (1S,2S,4S,5'R,6R,7S,8R,9S,12R,13S,16S,18S)-16-amino-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-12-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to steroid receptors, modulating their activity, and influencing gene expression. This interaction can lead to various biological responses, including anti-inflammatory and anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
(1S,2S,4S,5'R,6R,7S,8R,9S,12R,13S,16S,18S)-16-amino-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-12-ol can be compared with other similar compounds, such as:
Spirostanol Alkaloids: These compounds share a similar spirostanol skeleton but differ in the functional groups attached to the core structure.
Steroidal Alkaloids: These compounds have a steroidal backbone and exhibit similar biological activities.
Aminosteroids: These compounds contain an amino group attached to the steroidal structure and are studied for their pharmacological properties. The uniqueness of this compound lies in its specific structural features and the resulting biological activities .
Propiedades
Número CAS |
16577-35-8 |
|---|---|
Fórmula molecular |
C27H45NO3 |
Peso molecular |
431.7 g/mol |
Nombre IUPAC |
(1S,2S,4S,5'R,6R,7S,8R,9S,12R,13S,16S,18S)-16-amino-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-12-ol |
InChI |
InChI=1S/C27H45NO3/c1-16-7-10-27(30-15-16)17(2)23-22(31-27)14-21-20-6-5-18-13-19(28)8-9-25(18,4)26(20,29)12-11-24(21,23)3/h16-23,29H,5-15,28H2,1-4H3/t16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-/m1/s1 |
Clave InChI |
TYTOQBWFLJGSRP-FKIJNSONSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@]5([C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)N)C)O)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5(C4CCC6C5(CCC(C6)N)C)O)C)C)OC1 |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5(C4CCC6C5(CCC(C6)N)C)O)C)C)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


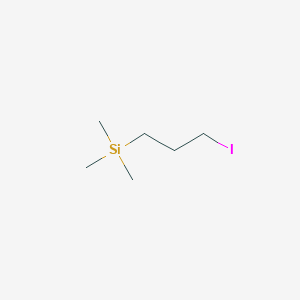
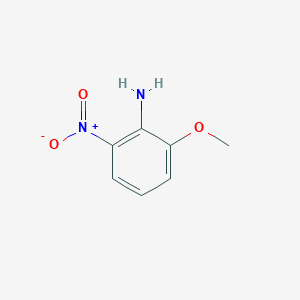
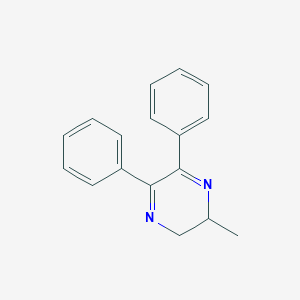
![4-[4-[(2-CHLOROPHENYL)AZO]-4,5-DIHYDRO-3-METHYL-5-OXO-1H-PYRAZOL-1-YL]BENZENESULFONIC ACID](/img/structure/B100639.png)
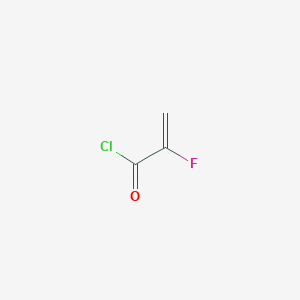
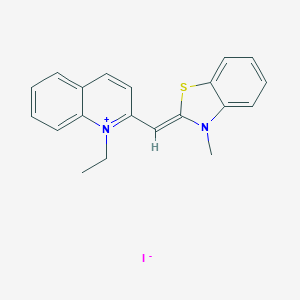
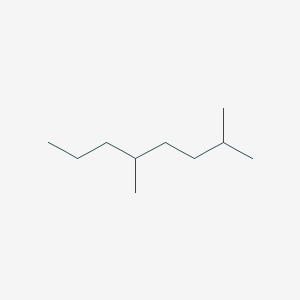
![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)
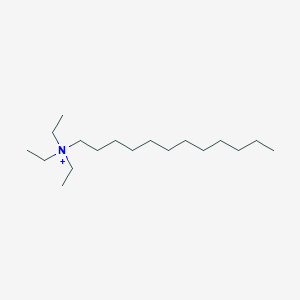
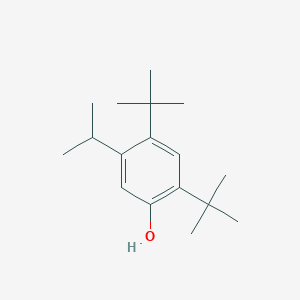
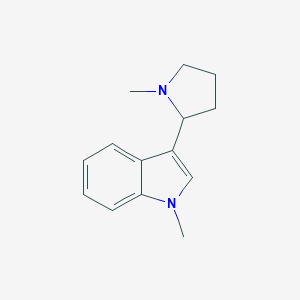
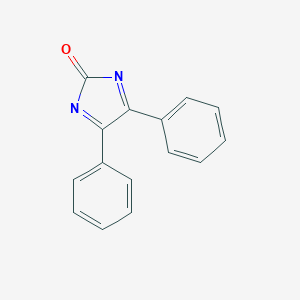
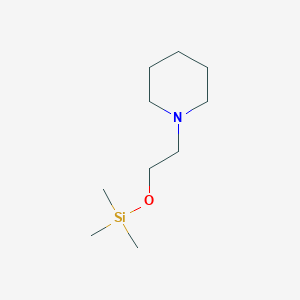
![7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B100660.png)
